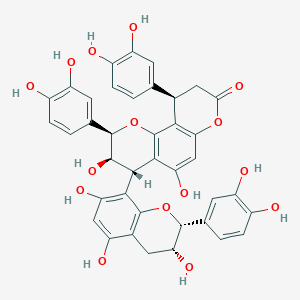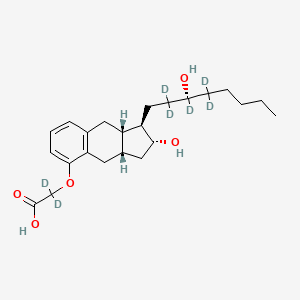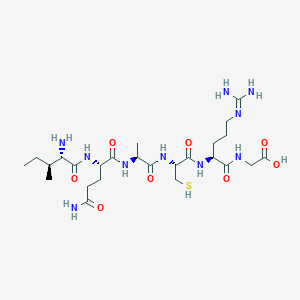
Hexapeptide-42
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexapeptide-42, also known as Caspaline 14™, is a synthetic peptide composed of the amino acids isoleucine, glutamine, alanine, cysteine, arginine, and glycine. This compound is known for its ability to activate Caspase-14, a proteolytic enzyme expressed in the epidermis, which plays a crucial role in filaggrin metabolism. Filaggrin is essential for maintaining skin hydration and barrier function .
准备方法
Synthetic Routes and Reaction Conditions: Hexapeptide-42 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
化学反应分析
Types of Reactions: Hexapeptide-42 can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous solutions.
Substitution: N-hydroxysuccinimide (NHS) esters for specific amino acid modifications.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学研究应用
Hexapeptide-42 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in skin hydration and barrier function, particularly in relation to Caspase-14 activation.
Medicine: Explored for its potential in anti-aging skincare products due to its ability to protect DNA from UVB-induced damage and enhance skin repair mechanisms.
Industry: Incorporated into cosmetic formulations as an anti-aging and hydrating agent
作用机制
Hexapeptide-42 exerts its effects by activating Caspase-14, which is involved in the enzymatic conversion of profilaggrin to filaggrin during the terminal differentiation of keratinocytes. This process enhances skin hydration by increasing the levels of natural moisturizing factors (NMFs) derived from filaggrin metabolites. Additionally, this compound protects DNA from UVB-induced damage and stimulates repair mechanisms, thereby improving skin barrier function and reducing photoaging .
相似化合物的比较
Hexapeptide-42 can be compared to other peptides used in skincare, such as:
Palmitoyl Hexapeptide-12: Known for stimulating collagen and elastin synthesis, improving skin elasticity.
Acetyl Hexapeptide-8: Often used for its anti-wrinkle properties by inhibiting neurotransmitter release.
Copper Tripeptide-1: Promotes wound healing and skin regeneration.
Uniqueness of this compound: this compound is unique in its specific activation of Caspase-14, which directly influences filaggrin metabolism and skin hydration. This targeted mechanism sets it apart from other peptides that primarily focus on collagen synthesis or neurotransmitter inhibition .
属性
分子式 |
C25H46N10O8S |
|---|---|
分子量 |
646.8 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H46N10O8S/c1-4-12(2)19(27)24(43)34-15(7-8-17(26)36)22(41)32-13(3)20(39)35-16(11-44)23(42)33-14(6-5-9-30-25(28)29)21(40)31-10-18(37)38/h12-16,19,44H,4-11,27H2,1-3H3,(H2,26,36)(H,31,40)(H,32,41)(H,33,42)(H,34,43)(H,35,39)(H,37,38)(H4,28,29,30)/t12-,13-,14-,15-,16-,19-/m0/s1 |
InChI 键 |
YFZLOSPYPVFKGG-GGDDPFQJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


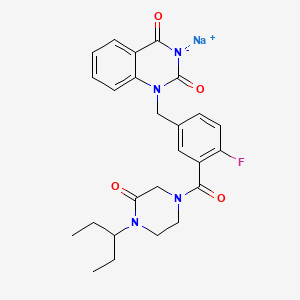
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
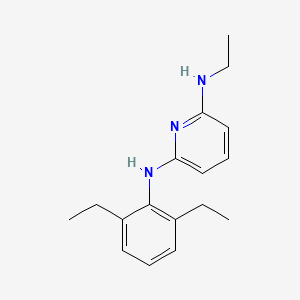

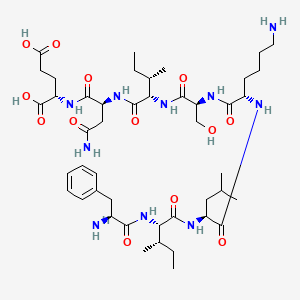
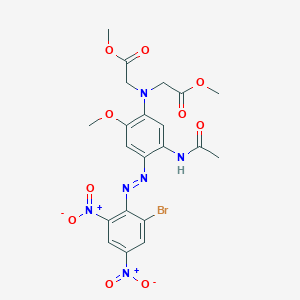
![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
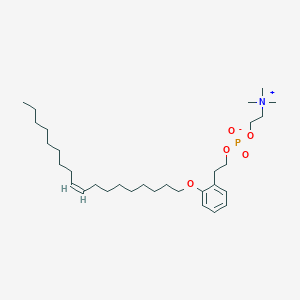
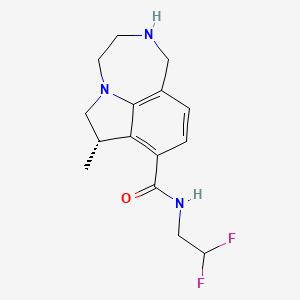
![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
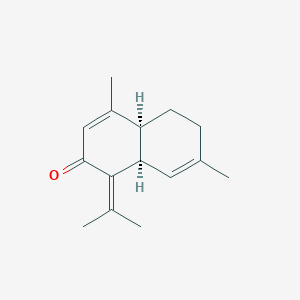
![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
